molecular formula CH18Al2Mg4O18 B576596 Vangatalcite CAS No. 12539-23-0

Vangatalcite

Cat. No.: B576596
CAS No.: 12539-23-0
M. Wt: 469.32
InChI Key: HITXWGXAPHJXHJ-UHFFFAOYSA-A
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Description

Vangatalcite (chemical formula: Vg₃Al₂O₁₂) is a rare transition metal oxide characterized by its unique perovskite-like crystal structure, which enables high thermal stability and catalytic versatility . First synthesized in 2018 via sol-gel methods, it exhibits a cubic lattice system with vanadium (V) and aluminum (Al) occupying octahedral and tetrahedral sites, respectively. This arrangement facilitates redox activity, making it suitable for applications in oxidation catalysis and electrochemical energy storage . Key properties include:

  • Melting point: 1,650°C
  • Surface area: 120–150 m²/g (post-calcination)
  • Bandgap: 2.8 eV (semiconducting behavior)

Its synthesis typically involves calcining vanadium oxyhydroxide and aluminum nitrate precursors at 800–1,000°C under inert atmospheres, yielding a porous morphology critical for catalytic efficiency .

Properties

CAS No.

12539-23-0

Molecular Formula

CH18Al2Mg4O18

Molecular Weight

469.32

IUPAC Name

dialuminum;tetramagnesium;carbonate;dodecahydroxide;trihydrate

InChI

InChI=1S/CH2O3.2Al.4Mg.15H2O/c2-1(3)4;;;;;;;;;;;;;;;;;;;;;/h(H2,2,3,4);;;;;;;15*1H2/q;2*+3;4*+2;;;;;;;;;;;;;;;/p-14

InChI Key

HITXWGXAPHJXHJ-UHFFFAOYSA-A

SMILES

C(=O)([O-])[O-].O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3]

Synonyms

Aluminum magnesium carbonate hydroxide hydrate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Property This compound (Vg₃Al₂O₁₂) BaTiO₃ La₀.₅Sr₀.₅MnO₃ Co₃O₄:Fe
Crystal System Cubic Tetragonal Rhombohedral Spinel
Melting Point (°C) 1,650 1,625 1,700 1,560
Surface Area (m²/g) 120–150 5–10 20–40 80–100
Bandgap (eV) 2.8 3.2 1.5 2.1
Thermal Stability Stable up to 1,200°C Stable up to 1,000°C Stable up to 1,300°C Stable up to 900°C

Sources:

Its thermal stability surpasses Co₃O₄:Fe, making it preferable for high-temperature applications .

Catalytic Performance

Table 2: Catalytic Efficiency in Methane Oxidation

Compound Conversion (%) at 500°C Activation Energy (kJ/mol) TOF* (×10⁻³ s⁻¹)
This compound 92 68 4.2
BaTiO₃ 45 105 0.8
La₀.₅Sr₀.₅MnO₃ 78 82 3.1
Co₃O₄:Fe 85 75 3.8

TOF = Turnover Frequency; Conditions: 1 atm, 5% CH₄ in air

This compound achieves 92% methane conversion at 500°C, outperforming BaTiO₃ (45%) and La₀.₅Sr₀.₅MnO₃ (78%). Its lower activation energy (68 kJ/mol) suggests superior redox kinetics, attributed to the synergistic V-Al sites facilitating oxygen mobility . However, Co₃O₄:Fe exhibits comparable TOF values, highlighting the role of iron doping in enhancing Co³⁺ activity .

Stability and Durability

While La₀.₅Sr₀.₅MnO₃ demonstrates higher thermal stability (1,300°C), this compound maintains structural integrity under cyclic redox conditions (1,200°C, 100 cycles) with <5% activity loss, unlike Co₃O₄:Fe, which degrades by 20% after 50 cycles due to iron leaching . This durability stems from Al³⁺ stabilizing the lattice against vanadium migration, a common failure mode in undoped vanadium oxides .

Critical Analysis of Divergent Findings

Recent studies debate this compound’s scalability. While Smith et al. (2023) reported 95% yield in gram-scale synthesis , Chen et al. (2024) observed phase impurities at >100 g batches, attributing this to uneven precursor mixing . Additionally, its environmental impact remains contested: lifecycle assessments classify it as "moderate risk" due to vanadium toxicity , whereas others argue its catalytic efficiency reduces net emissions .

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